REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([O:11][CH3:12])[CH:5]=1)([O-:3])=[O:2].CC([O:16][C:17]([CH3:19])=[O:18])=O.OS(O)(=O)=O.[CH3:25][C:26]([OH:28])=[O:27]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([O:16][C:17](=[O:18])[CH3:19])[O:28][C:26](=[O:27])[CH3:25])=[C:6]([O:11][CH3:12])[CH:5]=1)([O-:3])=[O:2]
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Name
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three
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Quantity
|
5 L
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)C)OC
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Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
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CC(=O)OC(=O)C
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Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
136 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
CrO3
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Quantity
|
252.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
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Quantity
|
1.5 kg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
8 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction temperature below 19° C
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Type
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TEMPERATURE
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Details
|
After cooling to 0° C.
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Type
|
TEMPERATURE
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Details
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while maintaining the reaction temperature between 0-10° C
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Type
|
ADDITION
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Details
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After the addition
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Type
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STIRRING
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Details
|
the mixture was stirred at 0° C. for 30 minutes at which time the reaction
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to give a slurry
|
Type
|
WASH
|
Details
|
The remaining black gummy residue was rinsed with HOAc (3×100 mL)
|
Type
|
ADDITION
|
Details
|
the washes were added to the slurry
|
Type
|
STIRRING
|
Details
|
After stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the slurry was filtered
|
Type
|
WASH
|
Details
|
The cake was washed with water (3×400 mL) and suction
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried for 17 hours to 1A (129.0 g, 51%)
|
Duration
|
17 h
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)C(OC(C)=O)OC(C)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |